molecular formula C10H17NO2S B595209 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-70-0

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B595209
CAS No.: 1272412-70-0
M. Wt: 215.311
InChI Key: LTBYDCPCBXIEFT-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its thia group, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1291487-31-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H17NO4SC_{10}H_{17}NO_4S and a molecular weight of 247.31 g/mol. Its structure includes a spirocyclic system that contributes to its biological activity. The compound is typically stored under refrigeration to maintain its stability and purity, which is reported to be over 97% .

Antimicrobial Properties

Initial studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, related azaspiro compounds have shown activity against various bacterial strains, suggesting that this compound may possess similar effects .

Neuroprotective Effects

The neuroprotective potential of spirocyclic compounds has been explored in various models of neurodegeneration. Some derivatives have been shown to inhibit neuronal apoptosis and promote cell survival in neurotoxic environments . The specific neuroprotective effects of this compound remain to be fully elucidated.

Synthesis

The synthesis of this compound can be achieved through several routes involving the construction of the spirocyclic core followed by functionalization at the carboxylate position. Efficient synthetic pathways have been developed that allow for scalable production .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study on Cytotoxicity

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBYDCPCBXIEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719151
Record name tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-70-0
Record name tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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